3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
Scientific Research Applications
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Environmental Science and Pollution Research
- Application : Synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives .
- Method : The synthesis involves nucleophilic aromatic substitution with sodium methoxide on commercially available fluoroarenes. This reaction provided good to excellent yields of the desired methoxylated products .
- Results : The synthesis strategy provides straightforward access to a range of mono- and dimethoxylated PCB derivatives that were not readily accessible previously .
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Pharmaceutical Sciences
- Application : Biological potential of indole derivatives .
- Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
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Chromatography
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Organic Chemistry
- Application : Synthesis of 6,6’-[(3,3’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl-2,2’-diyl)bis(oxy)]bis(dibenzo[d,f][1,3,2]dioxaphosphepin) .
- Method : The compound is synthesized as a ligand suitable for various coupling reactions such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling and Hiyama coupling .
- Results : The specific results or outcomes of this application are not provided in the source .
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Environmental Science
- Application : Synthesis of 2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(2,1-diazenediyl)]bis[5-amino-4-hydroxy-, sodium salt (1:4) .
- Method : The specific method of synthesis is not provided in the source .
- Results : The specific results or outcomes of this application are not provided in the source .
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Organic Chemistry
- Application : Synthesis of ®-(6,6-Dimethoxybiphenyl-2,2-diyl)bis bis(3,5-di-tert-butylphenyl) .
- Method : The compound acts as a hydrogenation catalyst applicable in the synthesis of an organic building block (S)-3-fluoromethyl-γ-butyrolactone .
- Results : The specific results or outcomes of this application are not provided in the source .
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Environmental Science
- Application : Synthesis of 2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(2,1-diazenediyl)]bis[5-amino-4-hydroxy-, sodium salt (1:4) .
- Method : The specific method of synthesis is not provided in the source .
- Results : The specific results or outcomes of this application are not provided in the source .
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Chromatography
Safety And Hazards
properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-7-12(8-14(9-13)19-2)10-4-3-5-11(6-10)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENATDFNKYVSGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681805 |
Source
|
Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
1215205-86-9 |
Source
|
Record name | 3′,5′-Dimethoxy[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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